8-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-4,9-dimethylfuro[2,3-h]chromen-2-one
Overview
Description
8-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-4,9-dimethylfuro[2,3-h]chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 8-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-4,9-dimethylfuro[2,3-h]chromen-2-one, typically involves several key reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . Other methods include Knoevenagel condensation, Perkin reaction, and Wittig reaction . These reactions are carried out under various conditions, such as refluxing in ethanol or using microwave or ultrasound energy to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of coumarin derivatives often employs green chemistry approaches to minimize environmental impact. These methods include the use of green solvents, catalysts, and energy-efficient techniques such as microwave-assisted synthesis . The choice of method depends on the desired yield, purity, and specific application of the compound.
Chemical Reactions Analysis
Types of Reactions
8-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-4,9-dimethylfuro[2,3-h]chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine (Br₂) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
8-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-4,9-dimethylfuro[2,3-h]chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of optical brighteners, photosensitizers, and fluorescent dyes.
Mechanism of Action
The mechanism of action of 8-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-4,9-dimethylfuro[2,3-h]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, modulating their activities . For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant with a coumarin core structure.
Dicoumarol: Another anticoagulant derived from coumarin.
Fluorescein: A fluorescent dye with structural similarities to coumarins.
Uniqueness
8-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-4,9-dimethylfuro[2,3-h]chromen-2-one is unique due to its specific structural modifications, which confer distinct biological activities and applications. Its ability to act as a fluorescent probe and its potential therapeutic properties make it a valuable compound in various research fields .
Properties
IUPAC Name |
8-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-4,9-dimethylfuro[2,3-h]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-11-10-16(22)25-20-14(11)8-9-15-17(20)12(2)19(24-15)18(21-23)13-6-4-3-5-7-13/h3-10,23H,1-2H3/b21-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWJDMXUCAMBSQ-UZYVYHOESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=NO)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)/C(=N\O)/C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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